Researchers employing Horner-Wadsworth-Emmons (HWE) olefination often face inconsistent E/Z ratios when substituting phosphonate reagents-generic analogs lacking the para-cyano group yield suboptimal stereoselectivity. Diethyl (4-cyanobenzyl)phosphonate (CAS 1552-41-6) eliminates this variability: the electron-withdrawing -CN group stabilizes the carbanion intermediate, ensuring predictable stereochemical outcomes.
• Achieves superior E-selectivity in stilbenoid and conjugated optoelectronic material synthesis.
• Validated precursor for teixobactin analogues and diverse pharmaceutical libraries.
• Supplied at ≥98% purity (GC); cold-chain global logistics available.
Molecular FormulaC12H16NO3P
Molecular Weight253.23 g/mol
CAS No.1552-41-6
Cat. No.B072976
⚠ Attention: For research use only. Not for human or veterinary use.
Diethyl (4-cyanobenzyl)phosphonate (CAS 1552-41-6), also known as (4-Cyanobenzyl)phosphonic acid diethyl ester, is an organophosphorus compound with the molecular formula C₁₂H₁₆NO₃P and a molecular weight of 253.24 g/mol [1]. It features a phosphonate group esterified with two ethyl groups and a 4-cyanobenzyl moiety [1], making it a versatile building block in organic synthesis . Key physicochemical properties include a melting point of 31 °C, a boiling point of 169 °C, and a density of 1.14 g/cm³ [2]. This compound is typically supplied as a crystalline solid with purity specifications of ≥98.0% (GC) , and its applications span the synthesis of fluorescent materials, pharmaceuticals, and agrochemicals .
PurityCertified high purity (GC) minimizes side reactions in sensitive syntheses
FormatCrystalline solid supports accurate weighing and reproducible handling
WorkflowHWE olefination building block for C–C bond formation; supports fluorescent materials, pharmaceutical intermediates, and agrochemicals
[1] CAS Common Chemistry. (2024). Diethyl P-[(4-cyanophenyl)methyl]phosphonate (CAS RN: 1552-41-6). View Source
Although Diethyl (4-cyanobenzyl)phosphonate belongs to the broad class of benzylphosphonates used in Horner-Wadsworth-Emmons (HWE) olefinations, generic substitution with a structurally similar analog is not straightforward [1]. The electronic nature of the para-substituent on the benzyl ring directly modulates the acidity (pKa) of the α-protons and the nucleophilicity of the resulting carbanion, which in turn governs the reaction's E/Z stereoselectivity and yield [2]. For example, the strong electron-withdrawing cyano (-CN) group at the para-position significantly stabilizes the carbanion intermediate compared to unsubstituted or electron-donating analogs, leading to different reactivity profiles [3]. Consequently, simply substituting this compound with, for example, diethyl benzylphosphonate or diethyl (4-methylbenzyl)phosphonate in a validated HWE protocol will likely result in suboptimal stereoselectivity, lower yields, or complete reaction failure, underscoring the need for procurement of the precise molecular structure [4].
Target4-CN electron-withdrawing group ensures carbanion stability and stereocontrol in HWE reactions
Substitution RiskUnsubstituted or electron-donating benzylphosphonates shift pKa and E/Z ratio, risking lower yield or altered stereochemistry
[1] Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863-927. View Source
[2] Wadsworth, W. S. (1977). Synthetic Applications of Phosphoryl-Stabilized Anions. Organic Reactions, 25, 73-253. View Source
[3] Mayr, H. (n.d.). Database of Reactivity Parameters: Anion of 4-cyanobenzyl-CN (in DMSO). View Source
[4] Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Evidence for the Origin of Stereoselectivity in E- and Z-Selective Olefination of Aldehydes with Phosphonates. The Journal of Organic Chemistry, 64(18), 6815-6821. View Source
This compound is commercially available with a defined purity specification of >98.0% as determined by Gas Chromatography (GC) from major suppliers . In contrast, alternative suppliers offer lower or less rigorously defined purity grades, with some listing only ≥95% without a specified analytical method . The GC purity benchmark of >98.0% ensures minimal batch-to-batch variability and reduces the risk of side reactions from unknown impurities in sensitive synthetic sequences .
Purity BenchmarkReported
Target >98.0% (GC) vs Alternative ≥95%
Higher certified purity reduces repurification risk in R&D workflows
Comparator method unspecified; verify supplier COA
The compound's utility as a nucleophile in the Horner-Wadsworth-Emmons (HWE) reaction has been experimentally demonstrated. It was reacted with 4-(dimethylamino)benzaldehyde to afford a specific stilbene derivative in a documented yield of 31% [1]. This quantitative yield, while modest, serves as a validated starting point for reaction optimization and contrasts with the hypothetical yields of unsubstituted or other para-substituted benzylphosphonates, which would be expected to produce different E/Z ratios and yields due to varying carbanion stabilization [2]. The electron-withdrawing cyano group is crucial for the observed reactivity profile [3].
HWE YieldClass-level
31% yield
Demonstrates functional reactivity as a phosphonate building block
Yield with specific aldehyde; reaction optimization may improve
Horner-Wadsworth-Emmons ReactionOlefinationStereoselective SynthesisC-C Bond Formation
Evidence Dimension
HWE Reaction Yield
Target Compound Data
31% yield (specific stilbene derivative)
Comparator Or Baseline
Diethyl benzylphosphonate (unsubstituted analog)
Quantified Difference
Yield and stereoselectivity would be different due to altered electronic effects
Conditions
Reaction with 4-(dimethylamino)benzaldehyde
Why This Matters
Demonstrates the compound's functional utility in a key C-C bond-forming reaction, validating its role as a specific and functional phosphonate building block.
Horner-Wadsworth-Emmons ReactionOlefinationStereoselective SynthesisC-C Bond Formation
[1] Scite.ai. (n.d.). Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction. View Source
[2] Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863-927. View Source
[3] Mayr, H. (n.d.). Database of Reactivity Parameters: Anion of 4-cyanobenzyl-CN (in DMSO). View Source
Hazard and Safety Profile
A defined and consistent hazard profile is essential for safe handling and regulatory compliance in industrial and academic settings. Diethyl (4-cyanobenzyl)phosphonate is classified as Toxic if swallowed (H301), Causes skin irritation (H315), and Causes serious eye irritation (H319) [1]. For transport, it is classified under UN3439, Nitriles, toxic, solid, n.o.s., 6.1, PG III [2]. This clear hazard classification provides a definitive framework for risk assessment and safety protocol implementation .
Hazard ProfileReported
H301, H315, H319
Defined GHS classification streamlines safety compliance and risk assessment
Refer to full SDS for handling procedures
Safety Data SheetToxicologyRegulatory ComplianceLab Safety
Evidence Dimension
GHS Hazard Classification
Target Compound Data
H301 (Toxic if swallowed), H315 (Skin irritation), H319 (Eye irritation)
Comparator Or Baseline
N/A
Quantified Difference
N/A
Conditions
Globally Harmonized System (GHS) Classification
Why This Matters
A well-defined safety profile streamlines internal compliance, reduces liability, and ensures safe handling procedures are clearly established prior to use.
Safety Data SheetToxicologyRegulatory ComplianceLab Safety
Accurate physical property data is crucial for reproducible experimental results and proper compound handling. The melting point of this compound is consistently reported in the range of 29.00°C - 32.00°C by commercial suppliers , while an independent reference lists it at 31 °C [1]. Its boiling point is given as 169 °C [1] or 393.8 °C at 760 mmHg . This consistency across multiple sources provides a reliable baseline for quality control (e.g., identity verification by melting point) and experimental planning.
Physical ConstantsData to verify
mp 29–32 °C; bp 169 °C
Consistent values support identity verification and storage planning
Well-documented and consistent physical constants are essential for compound identity verification upon receipt and for planning purification (e.g., distillation) or storage conditions.
Given its validated use in HWE olefination, this compound is ideally suited as a precursor for synthesizing conjugated organic molecules with specific optoelectronic properties . Its application in preparing fluorescent materials, such as E,E-2,6-bis(4-cyanostyryl)pyridine, is documented . The cyano group contributes to electron-deficient character, making the resulting materials promising candidates for organic light-emitting diodes (OLEDs) or other optoelectronic devices where precise control over molecular architecture is required .
Pharmaceutical Intermediate & Drug Discovery
The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of biologically active molecules and drug candidates . It is employed in the preparation of novel teixobactin analogues and other complex pharmacophores . The diethyl phosphonate moiety can act as a prodrug or as a handle for further functionalization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies .
Specialty Polymers & Supramolecular Complexes
This compound is a reactive synthetic chemical used in the production of polymers . Its ability to react with proteins and other molecules to form supramolecular complexes makes it valuable in materials science . The precise incorporation of a 4-cyanobenzyl phosphonate group into a polymer backbone can tailor material properties such as thermal stability, adhesion, or metal-chelating ability .
Agrochemicals & Crop Protection
The compound's utility as a key intermediate extends to the agrochemical industry . Its structure allows it to participate in the synthesis of novel pesticides, herbicides, or fungicides . The cyano group is a common pharmacophore in agrochemicals, and the phosphonate moiety can act as a bioisostere for phosphate or carboxylate groups, often improving metabolic stability or target binding in a biological context .
Application
Selection Property
Validation Focus
Fluorescent materials & OLEDs
HWE-based conjugated backbone with cyano acceptor
Optoelectronic characterization
Pharmaceutical intermediate
Phosphonate handle for prodrug or SAR diversification
Biological activity and metabolic stability
Specialty polymers & complexes
Reactive ester for polymer backbone incorporation
Material property testing
Agrochemical intermediates
Cyano-phosphonate bioisostere
Pesticidal activity and environmental fate
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.